

# The Pharmacokinetics of Intravenous Vit-45 (Ferric Carboxymaltose): A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Vit-45

Cat. No.: B15546923

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics of intravenous **Vit-45**, also known as ferric carboxymaltose. **Vit-45** is a parenteral iron product designed for the treatment of iron deficiency anemia (IDA) in various patient populations. This document synthesizes key pharmacokinetic data, details the experimental protocols from pivotal studies, and illustrates the underlying physiological pathways.

## Introduction to Vit-45 (Ferric Carboxymaltose)

**Vit-45** is a colloidal iron (III) hydroxide complex stabilized by a carbohydrate shell, which allows for the controlled release of iron into the systemic circulation.<sup>[1]</sup> Administered intravenously, it serves as an effective iron replacement therapy for patients who are intolerant to or have had an unsatisfactory response to oral iron supplements, as well as for those with non-dialysis dependent chronic kidney disease.<sup>[1][2]</sup>

## Pharmacokinetic Profile

The pharmacokinetic profile of intravenous **Vit-45** has been characterized in several clinical studies, including dose-escalation trials in patients with iron deficiency anemia. Following administration, the ferric carboxymaltose complex is cleared from the plasma and taken up by

the reticuloendothelial system (RES), primarily in the liver and spleen. Iron is then released from the complex and either utilized for erythropoiesis or stored as ferritin.

## Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of total serum iron following a single intravenous dose of **Vit-45** are summarized in the tables below. These data are derived from studies in adult patients with iron deficiency anemia.

Table 1: Pharmacokinetic Parameters of Total Serum Iron after a Single Intravenous Dose of **Vit-45** in Adult Patients with Iron Deficiency Anemia

Dose of Iron	N	Cmax (µg/mL) [mean (SD)]	Tmax (h) [median]	AUC (h·µg/mL)	Terminal Half-life (h) [mean]
100 mg	6	36.9 (4.4)	0.25 - 1.21	-	7.4 - 12.1
500 mg	12	154.1	0.5	~1901	12.3
800 mg	6	-	-	-	7.4 - 12.1
1000 mg	12	317.9 (42.3)	0.5	~4851	10.5

Data compiled from multiple sources.[3][4][5][6][7] Cmax: Maximum serum concentration; Tmax: Time to maximum serum concentration; AUC: Area under the concentration-time curve; SD: Standard Deviation.

Table 2: Pharmacokinetic Parameters of Total Serum Iron in Pediatric Patients with Iron Deficiency Anemia after a Single Intravenous Dose of **Vit-45**

Dose of Iron	N	Cmax (µg/mL) [mean]	AUC (h·µg/mL) [mean]
7.5 mg/kg	16	157	1901
15 mg/kg	19	310	4851

Data from a study in pediatric patients aged 1-17 years.[6][7]

It is important to note that the increase in the geometric mean C<sub>max</sub> for total serum iron does not increase linearly with the dose, particularly in the higher dose groups.[8] Renal elimination of ferric carboxymaltose is negligible.[5]

## Experimental Protocols

The pharmacokinetic data presented in this guide are based on robust clinical trial designs. Below are detailed methodologies from key studies investigating the pharmacokinetics of intravenous **Vit-45**.

### Dose-Escalation Pharmacokinetic Study in Adults

**Study Design:** A single-center, randomized, double-blind, placebo-controlled, dose-escalation study.[4]

**Participants:** Male and female patients with mild iron-deficiency anemia, defined as serum ferritin < 20 µg/L and transferrin saturation (TfS) < 16%. [4]

**Dosing Regimens:**

- 100 mg of iron as **Vit-45** administered as an intravenous bolus injection.[4]
- 500 mg, 800 mg, and 1000 mg of iron as **Vit-45** administered as an intravenous infusion over 15 minutes.[4]
- At each dose level, patients were randomized to receive either **Vit-45** or a placebo.[4]

**Blood Sampling:** Blood samples for pharmacokinetic analysis of total serum iron were collected at pre-dose and at multiple time points up to 168 hours post-dose.[4]

**Analytical Method:** Total serum iron concentrations were determined using validated analytical methods. While specific details vary between studies, inductively coupled plasma mass spectrometry (ICP-MS) is a common and highly sensitive method for elemental analysis of iron in serum samples.[3] For the determination of transferrin-bound iron in the presence of ferric carboxymaltose, size exclusion chromatography coupled to ICP/MS can be employed to separate the different iron species.[9]

Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate the pharmacokinetic parameters, including C<sub>max</sub>, T<sub>max</sub>, and terminal half-life.[4]

## Pediatric Pharmacokinetic Study

Study Design: A Phase 2, open-label, non-randomized, multi-center, single-arm study.[10]

Participants: Pediatric patients aged 1 to 17 years with iron deficiency anemia, defined by hemoglobin <11 g/dL and transferrin saturation <20%.[6]

Dosing Regimens:

- Cohort 1: 7.5 mg/kg of iron as **Vit-45** (maximum single dose of 750 mg).[10]
- Cohort 2: 15 mg/kg of iron as **Vit-45** (maximum single dose of 750 mg).[10]

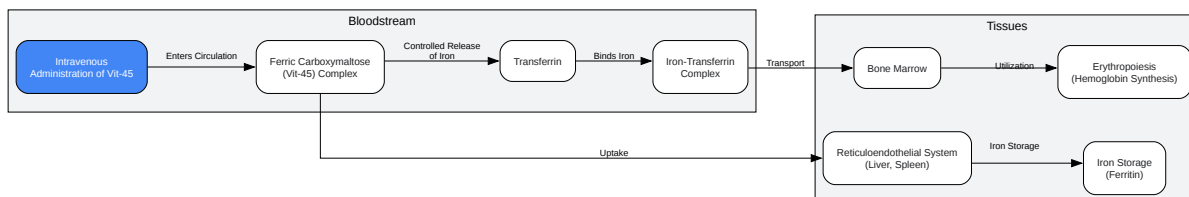
Blood Sampling: Blood samples for pharmacokinetic and pharmacodynamic assessment were collected immediately prior to dosing on Day 0, and at 1, 2, 6, 12, 24, 48, and 72 hours post-dose.[10]

Analytical Method: Similar to adult studies, total serum iron concentrations were measured using validated analytical techniques.

Pharmacokinetic Analysis: The pharmacokinetic profile of **Vit-45** was characterized to inform appropriate dosing for the pediatric population.[10]

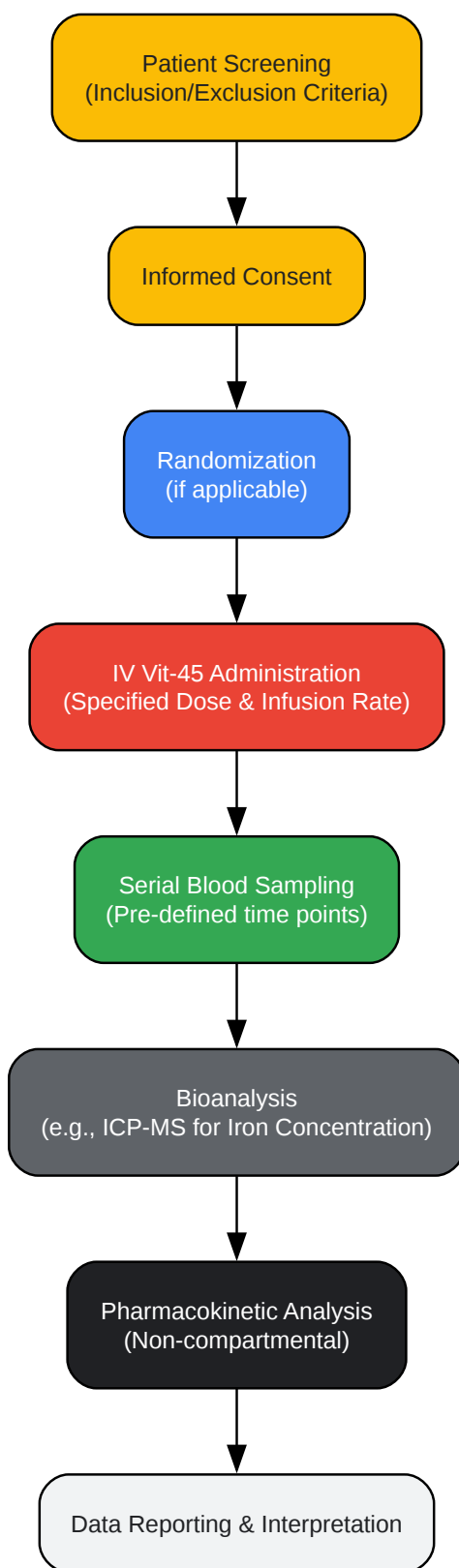
## Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of **Vit-45** and a typical experimental workflow for a pharmacokinetic study.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of intravenous **Vit-45** (ferric carboxymaltose).



[Click to download full resolution via product page](#)

Caption: Experimental workflow for a **Vit-45** pharmacokinetic study.

## Conclusion

Intravenous **Vit-45** (ferric carboxymaltose) exhibits a predictable pharmacokinetic profile characterized by a rapid increase in total serum iron followed by a controlled release and distribution to iron stores and sites of erythropoiesis. The dose-dependent, but not strictly linear, increase in exposure allows for effective iron repletion with single high-dose administrations. The methodologies employed in clinical studies are robust, ensuring the reliable characterization of its pharmacokinetic properties. This technical guide provides a foundational understanding for researchers and drug development professionals working with this important intravenous iron therapy.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Blog: Method Development for FCM-associated Iron | Top CRO [lambda-cro.com]
- 3. Pharmacokinetics, safety and tolerability of intravenous ferric carboxymaltose: a dose-escalation study in volunteers with mild iron-deficiency anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ferric Carboxymaltose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ambetterhealth.com [ambetterhealth.com]
- 7. A Randomized, Open-Label, Single-Dose, Parallel-Group Bioequivalence Study of Ferric Carboxymaltose Injection Under Fasting Conditions in Chinese Adult Subjects With Iron Deficiency Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of total bound iron in human blood serum samples - Quinta Analytica [quinta.cz]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]

- To cite this document: BenchChem. [The Pharmacokinetics of Intravenous Vit-45 (Ferric Carboxymaltose): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15546923#pharmacokinetics-of-intravenous-vit-45-administration>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)